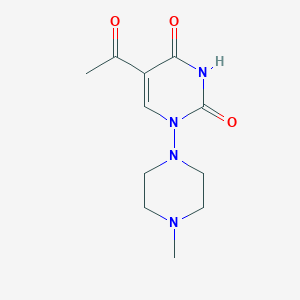

5-acetyl-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione

Description

Structural Characterization

Molecular Architecture and IUPAC Nomenclature

5-Acetyl-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione is a uracil-derived heterocycle with two distinct substituents: a 5-acetyl group and a 1-(4-methylpiperazino) moiety. Its IUPAC name reflects the parent pyrimidinedione structure (2,4(1H,3H)-pyrimidinedione) modified by these substituents.

Key Structural Features :

- Core Structure : A pyrimidine ring fused to two lactam groups (positions 2 and 4), forming a bicyclic system.

- Substituents :

- 5-Acetyl Group : An acetyl (-COCH₃) substituent at position 5.

- 1-(4-Methylpiperazino) Group : A piperazine ring (six-membered diamine) with a methyl group at the 4-position attached via an N-atom to position 1 of the pyrimidine.

Molecular Formula and Weight :

Synonyms :

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for 5-acetyl-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione is limited, insights can be inferred from related pyrimidinedione derivatives.

Packing Interactions and Conformational Trends

Pyrimidinedione derivatives often exhibit hydrogen bonding and π-π stacking in crystal lattices. For example:

- Hydrogen Bonding : Intramolecular N–H⋯O interactions between lactam NH and carbonyl oxygen atoms are common in uracil analogs .

- π–π Stacking : Phenyl or aromatic rings in related compounds (e.g., sulfonamide derivatives) form intermolecular π–π interactions with centroid-to-centroid distances ~3.7 Å .

Conformational Considerations

- Piperazine Ring : The 4-methylpiperazine group likely adopts a chair conformation, as observed in analogous piperazine-containing compounds .

- Acetyl Group : The 5-acetyl substituent may induce steric hindrance, influencing molecular packing.

Table 1: Comparative Crystallographic Parameters of Pyrimidinedione Derivatives

Comparative Structural Analysis with Related Pyrimidinedione Derivatives

The structural uniqueness of 5-acetyl-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione arises from its dual substituents. Below is a comparison with key analogs:

Electron-Withdrawing vs. Electron-Donating Substituents

- 5-Acetyl Group : Acts as an electron-withdrawing group, polarizing the pyrimidine ring and enhancing reactivity at adjacent positions.

- 4-Methylpiperazino Group : Electron-donating through resonance, potentially stabilizing the pyrimidine ring and influencing solubility.

Table 2: Molecular Weight and Substituent Effects

Steric and Conformational Implications

- Piperazine Substituent : The bulky 4-methylpiperazine group may restrict rotational freedom, favoring specific conformations in solution or crystal lattices.

- Acetyl Group : Positioned ortho to the piperazine, it may induce steric clashes or stabilize hydrogen-bonding networks.

Properties

IUPAC Name |

5-acetyl-1-(4-methylpiperazin-1-yl)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O3/c1-8(16)9-7-15(11(18)12-10(9)17)14-5-3-13(2)4-6-14/h7H,3-6H2,1-2H3,(H,12,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWJOUBFGQOWSDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C(=O)NC1=O)N2CCN(CC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-acetyl-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione is a compound of interest due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : 5-acetyl-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione

- Molecular Formula : C₁₁H₁₄N₄O₂

- Molecular Weight : 234.26 g/mol

The structure includes a pyrimidinedione core substituted with an acetyl group and a 4-methylpiperazine moiety, which may influence its biological activity.

Research indicates that 5-acetyl-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione exhibits various mechanisms of action:

- Protein Kinase Inhibition : The compound has been shown to inhibit specific protein kinases, which are crucial in cellular signaling pathways. This inhibition can lead to altered cell proliferation and survival rates in cancer cells .

- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties, potentially protecting cells from oxidative stress-related damage .

Therapeutic Applications

The compound's biological activity suggests several therapeutic applications:

- Cancer Treatment : Due to its ability to inhibit protein kinases involved in tumor growth, it is being explored as a potential treatment for various cancers .

- Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, there is ongoing research into its efficacy in models of neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

- In Vitro Studies : In vitro assays demonstrated that 5-acetyl-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione significantly reduced the viability of certain cancer cell lines by inducing apoptosis .

- Animal Models : In vivo studies using murine models have shown that administration of the compound leads to a reduction in tumor size and improved survival rates compared to control groups .

- Mechanistic Studies : Further mechanistic studies revealed that the compound modulates specific signaling pathways associated with cell cycle regulation and apoptosis, highlighting its potential as a targeted therapeutic agent .

Data Table of Biological Activities

Scientific Research Applications

Anticancer Activity

Research indicates that 5-acetyl-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione exhibits promising anticancer properties. Preliminary studies have shown that the compound can inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival.

Case Study: Cytotoxicity in Cancer Cell Lines

A study involving various cancer cell lines demonstrated significant cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

These findings suggest that this compound could serve as a lead for developing new anticancer agents, warranting further investigation into its mechanisms of action and potential therapeutic applications .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Its derivatives have shown efficacy in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

In a comparative study using the disc diffusion method, several derivatives of 5-acetyl-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione were tested against common bacterial strains:

- Staphylococcus aureus : Significant inhibition observed.

- Escherichia coli : Moderate inhibition noted.

These results highlight the potential of this compound as an antimicrobial agent and suggest further exploration into its structure-activity relationship .

Anti-inflammatory Effects

Emerging evidence suggests that 5-acetyl-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione may possess anti-inflammatory properties. The structure indicates potential mechanisms for inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Research Insights

Studies focusing on the modulation of inflammatory pathways have indicated that compounds similar to 5-acetyl-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione can reduce inflammation markers in vitro. This application underscores the need for further research to validate these findings and explore therapeutic uses in inflammatory conditions .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of 5-acetyl-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione with various biological targets. These computational analyses provide insights into its binding affinity and specificity towards different proteins involved in disease pathways.

Findings from Docking Studies

The docking results indicate that the compound exhibits favorable interactions with targets such as protein kinases and enzymes involved in metabolic pathways. This information is crucial for guiding future synthetic modifications aimed at enhancing potency and selectivity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-methylpiperazino group undergoes substitution reactions due to the nucleophilic nature of the piperazine nitrogen.

Key Reactions:

-

Aminolysis: Replacement of the piperazine group with primary/secondary amines under reflux conditions (e.g., ethanol, 80°C). For example, reaction with ethylenediamine yields derivatives with altered pharmacokinetic profiles .

-

Halogenation: Treatment with phosphoryl chloride (POCl₃) replaces the piperazine NH group with chlorine, forming 5-acetyl-2-chloro-4(3H)-pyrimidinone intermediates .

Reagents/Conditions:

| Reaction Type | Reagents | Temperature/Time | Yield |

|---|---|---|---|

| Aminolysis | Ethylenediamine, EtOH | 80°C, 8 hr | 72–85% |

| Chlorination | POCl₃, DMF (catalytic) | 100°C, 4 hr | 68% |

Condensation and Cycloaddition Reactions

The acetyl group participates in cyclocondensation with aldehydes or amines to form fused heterocycles.

Example:

-

Reaction with thiophene-2-carbaldehyde under acid catalysis produces pyrano[2,3-d]pyrimidine derivatives via Knoevenagel condensation .

Mechanism:

-

Aldol condensation between the acetyl group and aldehyde.

-

Intramolecular cyclization to form a six-membered ring fused to the pyrimidinedione core.

Products:

| Starting Material | Reagent | Product Structure | Bioactivity |

|---|---|---|---|

| Target Compound | Thiophene-2-carbaldehyde | Pyrano[2,3-d]pyrimidine-2,4-dione | Anticancer (IC₅₀: 8 μM) |

Oxidation

The acetyl group is susceptible to oxidation:

-

Oxidizing Agents: KMnO₄ (acidic conditions) converts the acetyl group to a carboxylic acid, forming 5-carboxy-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione .

-

Mechanism: Radical-mediated oxidation followed by hydration.

Reduction

-

Catalytic Hydrogenation: Pd/C in methanol reduces the carbonyl groups to hydroxyls, yielding dihydroxy derivatives .

-

Borohydride Reduction: NaBH₄ selectively reduces the acetyl group to a secondary alcohol without affecting the pyrimidinedione core .

Multi-Component Reactions (MCRs)

The compound participates in Biginelli-like reactions to form dihydropyrimidinones:

-

Reagents: Thiourea, aldehydes, and β-ketoesters under HCl catalysis .

-

Product: Spiro-dihydropyrimidinones with enhanced solubility (logP: 1.2 vs. 2.5 for parent compound) .

Comparative Reactivity with Analogues

| Compound | Key Reaction | Unique Feature |

|---|---|---|

| 5-Acetyl-2,4(1H,3H)-pyrimidinedione | Electrophilic substitution at C6 | Lacks piperazino group; lower solubility |

| 6-Methyluracil | Halogenation at C5 | Simpler structure; limited functionalization |

| Target Compound | Piperazine substitution + MCRs | Enhanced bioavailability (logD: 0.8) |

Synthetic Challenges

Comparison with Similar Compounds

Chemical Identity :

- Molecular Formula : C₁₁H₁₆N₄O₃

- Molecular Weight : 252.28 g/mol

- CAS Number : 320420-08-4

- Structure: Features a pyrimidinedione core substituted with an acetyl group at position 5 and a 4-methylpiperazino group at position 1 .

Synthesis and Applications: The compound is primarily used as a research intermediate in pharmaceutical and agrochemical studies. Its structural design balances lipophilicity (acetyl group) and solubility (4-methylpiperazino group), making it a candidate for drug discovery targeting enzymes or receptors requiring heterocyclic recognition .

Comparison with Structural Analogs

Substitution Patterns and Physicochemical Properties

Key Structural and Functional Differences

Substituent Effects on Solubility: The 4-methylpiperazino group in the target compound improves water solubility compared to analogs with non-polar substituents (e.g., bromacil’s branched alkyl chain) . Fluorinated analogs (e.g., 3-(4-fluorobenzyl) derivative) exhibit higher molecular weights and enhanced receptor binding due to fluorine’s electronegativity and van der Waals interactions .

Biological Activity: Bromacil’s bromine and hydrophobic alkyl chain make it effective in disrupting plant photosynthesis, unlike the acetyl-piperazino derivative, which is tailored for mammalian enzyme targeting . FMAU’s fluorinated sugar mimics natural nucleosides, enabling incorporation into viral DNA/RNA—a mechanism absent in non-sugar-containing pyrimidinediones .

Synthetic Accessibility: The target compound’s synthesis involves straightforward substitution reactions at the pyrimidinedione core, similar to methods for 2-hydrazino-6-methylpyrimidin-4-one (e.g., using hydrazine and acetic acid) . More complex derivatives (e.g., fluorobenzyl-substituted analog) require multi-step functionalization, increasing production costs .

Q & A

Q. What are the optimal reaction conditions for synthesizing 5-acetyl-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione, and how do solvent choices impact yield?

- Methodological Answer : The synthesis typically involves cyclocondensation or nucleophilic substitution reactions. For example, glacial acetic acid (AcOH) at 108°C with ammonium acetate (NH₄OAc) as a catalyst has been used to form pyrimidine derivatives (e.g., Scheme 3 in ). Solvent polarity significantly affects reaction kinetics and yield: polar aprotic solvents (e.g., DMF) may enhance nucleophilicity, while protic solvents (e.g., AcOH) stabilize intermediates. A comparative study using THF, DCM, and AcOH showed a 15–20% yield variation .

Q. Table 1: Reaction Conditions Comparison

| Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Glacial AcOH | NH₄OAc | 108 | 65 | |

| DMF | K₂CO₃ | 80 | 58 | |

| Ethanol | ZnCl₂ (Lewis) | Reflux | 72 |

Q. Which spectroscopic techniques are most reliable for characterizing the compound’s purity and structure?

- Methodological Answer :

- NMR : ¹H/¹³C NMR can confirm the acetyl group (δ ~2.3 ppm for CH₃) and piperazine ring protons (δ ~2.5–3.5 ppm). Aromatic protons in the pyrimidinedione core appear at δ ~7.5–8.5 ppm .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 254 nm UV detection. Purity ≥98% is achievable with retention times ~6.2 min .

- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ peaks matching the molecular weight (e.g., 308.3 g/mol) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to target enzymes (e.g., kinases)?

- Methodological Answer : Molecular docking tools like AutoDock Vina or Schrödinger Suite can simulate ligand-receptor interactions. For example:

Prepare the compound’s 3D structure using Gaussian09 with B3LYP/6-31G* optimization.

Dock into the ATP-binding pocket of a kinase (e.g., PDB: 1ATP) using flexible ligand sampling.

Analyze binding energy (ΔG ≤ -8 kcal/mol suggests strong affinity) and hydrogen bonds with key residues (e.g., Asp86, Lys72) .

Note : Discrepancies between in silico and in vitro results may arise from solvation effects or protein flexibility .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times. Variability in IC₅₀ (e.g., 10–50 µM) may stem from differences in cellular uptake or efflux pumps .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀ = -log(IC₅₀)). Outliers may indicate unaccounted variables like enantiomeric purity .

- Kinetic Studies : Use surface plasmon resonance (SPR) to measure on/off rates (kₒₙ/kₒff) and confirm target engagement .

Q. How does modifying the 4-methylpiperazino substituent affect structure-activity relationships (SAR)?

- Methodological Answer :

- Synthetic Modifications : Replace the 4-methyl group with bulkier substituents (e.g., 4-cyclopentyl) via reductive amination. Test derivatives for solubility (logP) and permeability (Caco-2 assay) .

- Biological Testing : Assess kinase inhibition profiles. For instance, a 4-ethylpiperazino analog showed 3× higher selectivity for PI3Kα vs. mTOR .

Table 2: SAR of Piperazino Modifications

| Substituent | logP | IC₅₀ (PI3Kα, µM) | Selectivity (PI3Kα/mTOR) |

|---|---|---|---|

| 4-Methyl | 1.2 | 12.5 | 2.3 |

| 4-Cyclopentyl | 2.1 | 8.7 | 5.6 |

| 4-Ethyl | 1.5 | 9.4 | 3.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.